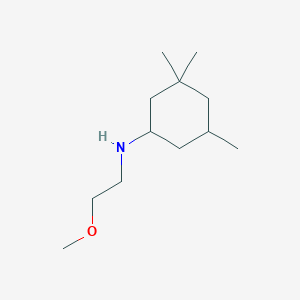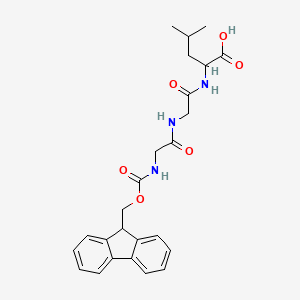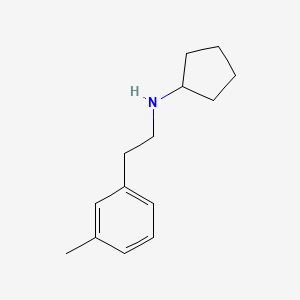
n-(3-Methylphenethyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Methylphenethyl)cyclopentanamine: is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol It is a derivative of cyclopentanamine, featuring a 3-methylphenethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylphenethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-methylphenethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-(3-Methylphenethyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into various amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(3-Methylphenethyl)cyclopentanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems, including enzyme interactions and receptor binding .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties .
Wirkmechanismus
The mechanism of action of n-(3-Methylphenethyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include neurotransmitter modulation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanamine: A simpler analog without the 3-methylphenethyl group.
Phenethylamine: Lacks the cyclopentane ring, offering different chemical properties.
N-Methylcyclopentanamine: Similar structure but with a methyl group on the nitrogen instead of the 3-methylphenethyl group.
Uniqueness: n-(3-Methylphenethyl)cyclopentanamine is unique due to its combination of a cyclopentane ring and a 3-methylphenethyl group, providing distinct chemical and physical properties that can be leveraged in various applications .
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-[2-(3-methylphenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-12-5-4-6-13(11-12)9-10-15-14-7-2-3-8-14/h4-6,11,14-15H,2-3,7-10H2,1H3 |
InChI-Schlüssel |
PJFPYYOVJOBQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CCNC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
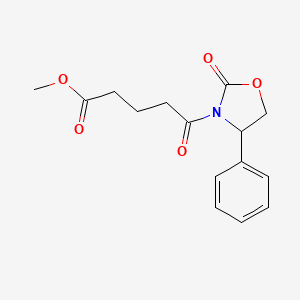

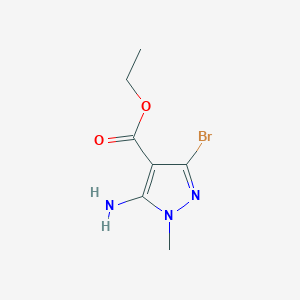
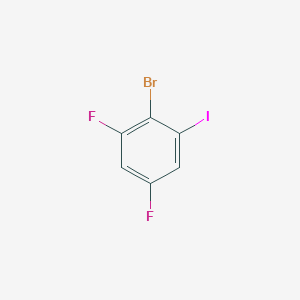

![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
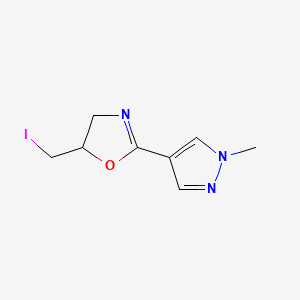
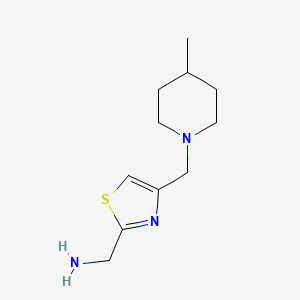

![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
